molecular formula C13H11NO3 B13785389 [1,1-Biphenyl]-3-ol,4-methyl-6-nitro-

[1,1-Biphenyl]-3-ol,4-methyl-6-nitro-

Cat. No.: B13785389
M. Wt: 229.23 g/mol
InChI Key: WKSBMNORPKPVAE-UHFFFAOYSA-N
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Description

[1,1-Biphenyl]-3-ol,4-methyl-6-nitro- is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of a hydroxyl group at the 3-position, a methyl group at the 4-position, and a nitro group at the 6-position on one of the benzene rings. These functional groups impart unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1-Biphenyl]-3-ol,4-methyl-6-nitro- typically involves multi-step organic reactions. One common method is the nitration of 4-methylbiphenyl, followed by hydroxylation. The nitration process involves treating 4-methylbiphenyl with a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 6-position. The hydroxylation step can be achieved using various oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce the hydroxyl group at the 3-position .

Industrial Production Methods

Industrial production of [1,1-Biphenyl]-3-ol,4-methyl-6-nitro- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[1,1-Biphenyl]-3-ol,4-methyl-6-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1,1-Biphenyl]-3-ol,4-methyl-6-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [1,1-Biphenyl]-3-ol,4-methyl-6-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    [1,1-Biphenyl]-3-ol,4-methyl-: Lacks the nitro group, resulting in different chemical and biological properties.

    [1,1-Biphenyl]-3-ol,4-nitro-: Lacks the methyl group, affecting its reactivity and applications.

    [1,1-Biphenyl]-4-methyl-6-nitro-:

Uniqueness

The presence of all three functional groups (hydroxyl, methyl, and nitro) in [1,1-Biphenyl]-3-ol,4-methyl-6-nitro- imparts unique properties that make it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities distinguish it from other biphenyl derivatives .

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-methyl-4-nitro-5-phenylphenol

InChI

InChI=1S/C13H11NO3/c1-9-7-12(14(16)17)11(8-13(9)15)10-5-3-2-4-6-10/h2-8,15H,1H3

InChI Key

WKSBMNORPKPVAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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